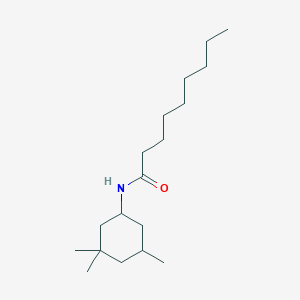

N-(3,3,5-trimethylcyclohexyl)nonanamide

Description

N-(3,3,5-Trimethylcyclohexyl)nonanamide is a synthetic amide derivative characterized by a cyclohexyl group substituted with three methyl groups at the 3, 3, and 5 positions and a nonanamide chain. For instance, Nonivamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide) shares the nonanamide backbone but differs in its aromatic substitution (vanillyl group) . Similarly, Homosalate (3,3,5-trimethylcyclohexyl salicylate) features the same substituted cyclohexyl group but replaces the nonanamide with a salicylate ester, highlighting its use as a UV absorber . The trimethylcyclohexyl moiety in this compound likely enhances steric bulk and lipophilicity, which could influence its stability and solubility in industrial or pharmaceutical formulations.

Properties

Molecular Formula |

C18H35NO |

|---|---|

Molecular Weight |

281.5g/mol |

IUPAC Name |

N-(3,3,5-trimethylcyclohexyl)nonanamide |

InChI |

InChI=1S/C18H35NO/c1-5-6-7-8-9-10-11-17(20)19-16-12-15(2)13-18(3,4)14-16/h15-16H,5-14H2,1-4H3,(H,19,20) |

InChI Key |

XTANOFCRLHYZHQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1CC(CC(C1)(C)C)C |

Canonical SMILES |

CCCCCCCCC(=O)NC1CC(CC(C1)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3,3,5-trimethylcyclohexyl)nonanamide with structurally or functionally related compounds:

Structural and Functional Insights

Backbone Variations: Unlike Nonivamide and Dihydrocapsaicin, which incorporate aromatic vanillyl groups, this compound features a fully aliphatic cyclohexyl substituent. Homosalate shares the 3,3,5-trimethylcyclohexyl group but uses a salicylate ester instead of an amide linkage, making it more prone to hydrolysis under alkaline conditions compared to the stable amide bond in the target compound .

Bioactivity and Applications: Nonivamide and Dihydrocapsaicin are capsaicin analogs with TRPV1 agonist activity, used in pain management. In contrast, this compound’s lack of a phenolic hydroxyl group may reduce receptor binding but enhance stability in formulations .

Physicochemical Properties: The trimethylcyclohexyl group in this compound likely confers higher melting and boiling points compared to less substituted analogs, as seen in high-density fuels derived from similar cyclohexane frameworks . Homosalate’s salicylate group enables UV-B absorption, whereas the target compound’s nonanamide chain may facilitate lipid membrane penetration, suggesting utility in transdermal delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.